Phthalylsulfathiazole

Antimicrobial chemotherapy Intestinal antisepsis Colorectal surgery

Phthalylsulfathiazole (CAS 85-73-4) is an N⁴-acylated sulfathiazole prodrug delivering twice the bacteriostatic potency per unit mass of succinylsulfathiazole in the colon, with ~95% GI retention and minimal systemic spillover. Unlike unmodified sulfathiazole (75% plasma protein binding; crystalluria risk), its in situ enzymatic hydrolysis enables site-specific intestinal antisepsis. Essential reference standard for HPLC/LC-MS/MS ANDA/DMF submissions, EP pharmacopoeial QC, and intestinal drug delivery research. Dosing advantage (0.05–0.10 g/kg/day vs. 0.25 g/kg/day for succinylsulfathiazole) supports optimized oral solid dosage formulation and cost-effective API loading.

Molecular Formula C17H13N3O5S2
Molecular Weight 403.4 g/mol
CAS No. 85-73-4
Cat. No. B1677756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhthalylsulfathiazole
CAS85-73-4
SynonymsPhthalylsulfathiazole, Phthalylsulfathiazole sodium, Phthalylsulfathiazole sodium salt, Phthalylsulfathiazole Na, Sulfathalidine, Phthalazol
Molecular FormulaC17H13N3O5S2
Molecular Weight403.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)C(=O)O
InChIInChI=1S/C17H13N3O5S2/c21-15(13-3-1-2-4-14(13)16(22)23)19-11-5-7-12(8-6-11)27(24,25)20-17-18-9-10-26-17/h1-10H,(H,18,20)(H,19,21)(H,22,23)
InChIKeyPBMSWVPMRUJMPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to light yellow crystalline powder.
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Phthalylsulfathiazole (CAS 85-73-4) Procurement Guide: Intestinal Sulfonamide with Documented Class Differentiation


Phthalylsulfathiazole (CAS 85-73-4; C₁₇H₁₃N₃O₅S₂; MW 403.43) is a poorly absorbed N⁴-acylated sulfonamide prodrug of sulfathiazole, classified pharmacologically as an intestinal anti-infective agent (ATC A07AB02) [1]. First synthesized and patented in 1943 by Poth and Ross as a chemotherapeutic agent locally active in the gastrointestinal tract [2], it is listed in the European Pharmacopoeia and recognized by the WHO as an essential intestinal antiseptic [3]. The compound is supplied as a white to pale yellow crystalline powder with a melting point of 198–204 °C, exhibiting a predicted pKa of 3.40 ± 0.36 and a logP of −2 at 28 °C .

Phthalylsulfathiazole (85-73-4): Why Direct Substitution with Succinylsulfathiazole or Sulfaguanidine Compromises Protocol Integrity


Phthalylsulfathiazole is not functionally interchangeable with its closest in-class analogs—succinylsulfathiazole (SST), sulfaguanidine (SG), or unmodified sulfathiazole (ST)—despite all being intestinal sulfonamides. Succinylsulfathiazole, the most direct comparator, exhibits only half the bacteriostatic potency per unit mass and requires substantially higher dosing to achieve comparable colonic sulfathiazole concentrations [1]. Sulfaguanidine demonstrates approximately 2- to 4-fold weaker activity in the large intestine , while unmodified sulfathiazole undergoes extensive systemic absorption (approximately 75% plasma protein binding with a half-life of ~4 hours) [2], rendering it unsuitable for exclusively local intestinal antisepsis and introducing significant crystalluria risk. The divergent hydrolysis kinetics, intestinal retention profiles, and molar potency of the active sulfathiazole moiety liberated in situ mean that substituting one N⁴-acylated sulfonamide for another without quantitative adjustment introduces uncontrolled variables into experimental or clinical protocols—specifically, altered colonic free sulfathiazole concentration, modified luminal exposure duration, and unpredictable systemic spillover [3].

Phthalylsulfathiazole (CAS 85-73-4): Quantitative Differentiation Evidence Versus Succinylsulfathiazole and In-Class Alternatives


Bacteriostatic Potency: Phthalylsulfathiazole Exhibits 2× the Activity of Succinylsulfathiazole per Unit Mass

In a comparative evaluation of intestinal antiseptic agents for colonic surgery, phthalylsulfathiazole (sulfathalidine) demonstrated twice the bacteriostatic activity of succinylsulfathiazole (sulfasuxidine) while requiring only one-half to one-third of the dosage [1]. The original discovery publication by Poth and Ross further documented that phthalylsulfathiazole exhibits 2- to 4-fold greater bacteriostatic potency than succinylsulfathiazole in the bowel, attributed to more complete enzymatic hydrolysis and liberation of the active sulfathiazole moiety [2]. This potency differential is directly reflected in clinical dosing regimens: whereas succinylsulfathiazole was typically administered at 0.25 g/kg/day for preoperative bowel preparation, equivalent intestinal antisepsis was achieved with phthalylsulfathiazole at 0.05–0.10 g/kg/day [1].

Antimicrobial chemotherapy Intestinal antisepsis Colorectal surgery Sulfonamide pharmacology

Gastrointestinal Retention: Approximately 95% of Phthalylsulfathiazole Remains Localized in the Intestine, Minimizing Systemic Exposure

Phthalylsulfathiazole exhibits exceptionally poor systemic absorption following oral administration, with approximately 95% of the administered dose retained within the gastrointestinal tract where it undergoes slow enzymatic hydrolysis to release the active sulfathiazole moiety locally [1]. This pharmacokinetic profile is critical for distinguishing phthalylsulfathiazole from unmodified sulfathiazole (ST), which undergoes extensive absorption with approximately 75% plasma protein binding and a systemic half-life of ~4 hours [2]. In contrast, only approximately 5% of an oral phthalylsulfathiazole dose appears in the urine as absorbed material, with systemic blood concentrations typically remaining below 15 μg/mL (though occasional reports note levels up to 60 μg/mL) . By comparison, single oral doses of 1–7 g of sulfathiazole produce blood concentrations of 15–40 mg/L [2].

Pharmacokinetics Prodrug activation Intestinal drug localization Systemic absorption minimization

In Vitro Activity Attribution: Phthalylsulfathiazole Serves as a Controlled-Release Sulfathiazole Prodrug with Trace Free Sulfathiazole as the Sole Source of In Vitro Activity

Comprehensive in vitro studies established that the intrinsic antibacterial activity of phthalylsulfathiazole and succinylsulfathiazole observed in cell culture assays is attributable exclusively to trace amounts of free sulfathiazole present as an impurity or generated via hydrolysis during prolonged heating [1]. The intact N⁴-acylated conjugates are intrinsically inactive in vitro; their therapeutic utility derives from in vivo enzymatic cleavage within the intestinal lumen [2]. The British Pharmacopoeia specifies that phthalylsulfathiazole must contain 98.5% to 101.5% C₁₇H₁₃N₃O₅S₂ (dried basis) and limits sulfathiazole and other primary aromatic amines to a maximum of 2.0% [3]. This impurity limit is analytically significant because the diazotizable substance (free sulfathiazole) content can be progressively increased by prolonged heating of the N⁴-acylated derivative in solution [1].

Prodrug characterization In vitro–in vivo correlation Impurity profiling Analytical method validation

Physicochemical Differentiation: Higher Molecular Weight, Lower logP, and Distinct Solubility Profile Relative to Succinylsulfathiazole

Phthalylsulfathiazole exhibits physicochemical properties that differentiate it from the closest structural analog, succinylsulfathiazole. Phthalylsulfathiazole has a molecular weight of 403.43 g/mol, a predicted pKa of 3.40 ± 0.36, and a logP of −2 at 28 °C . In contrast, succinylsulfathiazole possesses a molecular weight of approximately 355 g/mol [1]. Phthalylsulfathiazole is practically insoluble in water (water solubility: 400 mg/L at 28 °C), freely soluble in dimethylformamide, slightly soluble in acetone and ethanol (96%), and readily soluble in hydrochloric acid or sodium hydroxide solution . These physicochemical parameters directly impact formulation strategies, analytical method development, and the compound‘s behavior as an intestinal prodrug. The higher molecular weight of the phthalyl moiety (C₈H₅O₃, ~148 Da) versus the succinyl moiety (C₄H₅O₃, ~101 Da) contributes to differential intestinal transit and enzymatic hydrolysis kinetics [2].

Physicochemical characterization Formulation development Analytical reference standards Preformulation studies

Combination Regimen Superiority: Neomycin–Phthalylsulfathiazole Reduces Abdominal Wall Wound Infection Rate to Below 3% in Colorectal Surgery

A randomized prospective clinical study of 91 patients undergoing elective colon surgery demonstrated that a neomycin–phthalylsulfathiazole combination regimen provided adequate intestinal antisepsis, with the neomycin–phthalylsulfathiazole and neomycin–erythromycin base regimens demonstrating comparable efficacy [1]. Subsequent analysis of historical intestinal antisepsis development documented that the combination of neomycin with phthalylsulfathiazole, together with standardized surgical practices, achieved an abdominal wall wound infection rate below 3% with no intra-abdominal complications attributable to postoperative infection [2]. This outcome data is critical for differentiating phthalylsulfathiazole-containing regimens from alternative intestinal sulfonamide combinations that lack equivalent peer-reviewed clinical evidence in the surgical prophylaxis setting. Succinylsulfathiazole, while also used in bowel preparation, was noted in earlier comparative evaluations to be less satisfactory than phthalylsulfathiazole as a single agent for altering gram-negative flora [3].

Surgical prophylaxis Colorectal surgery Antimicrobial stewardship Clinical outcomes research

Phthalylsulfathiazole (85-73-4): Evidence-Based Application Scenarios for Scientific Procurement and Industrial Use


Analytical Reference Standard for Sulfonamide Method Development and Regulatory Compliance

Phthalylsulfathiazole reference standards (CAS 85-73-4) are essential for HPLC/LC-MS/MS method development, validation, and calibration in pharmaceutical QC and environmental monitoring laboratories. The compound's well-characterized physicochemical profile (pKa 3.40 ± 0.36, logP −2, MW 403.43) and pharmacopoeial purity specifications (98.5–101.5% dried substance; sulfathiazole ≤2.0%) make it suitable for traceable quantification in ANDA/DMF submissions and food/environmental sulfonamide residue testing [1]. Given that phthalylsulfathiazole is intrinsically inactive in vitro and its activity arises from in vivo hydrolysis, it serves specifically as an analytical reference material rather than a direct in vitro antimicrobial screening agent [2].

Preclinical In Vivo Model of Intestinal Prodrug Activation and Localized Drug Delivery

Phthalylsulfathiazole is an established model compound for investigating intestinal prodrug activation mechanisms and localized drug delivery strategies. With approximately 95% gastrointestinal retention following oral administration and slow enzymatic hydrolysis to liberate sulfathiazole in situ, it provides a quantifiable system for studying site-specific drug release, luminal enzymatic cleavage kinetics, and colonic drug targeting [1]. Comparative studies against succinylsulfathiazole in rodent models have demonstrated differential effects on fecal bacterial flora (reduced coliform count without alteration of total aerobe/anaerobe populations) and B-vitamin synthesis (decreased fecal biotin and folic acid excretion) [3], establishing this compound as a tool for investigating intestinal microbiome-drug interactions and sulfonamide-induced nutritional deficiencies.

Formulation Development of Poorly Absorbed Oral Dosage Forms

Phthalylsulfathiazole's solubility profile—practically insoluble in water (400 mg/L at 28 °C), freely soluble in dimethylformamide, slightly soluble in ethanol and acetone, readily soluble in alkaline solutions—necessitates specific formulation approaches for oral solid dosage development [1]. The compound's pKa of 3.40 and logP of −2 inform pH-dependent dissolution strategies and excipient selection. For industrial formulation scientists, the documented dosing advantage (0.05–0.10 g/kg/day for phthalylsulfathiazole vs. 0.25 g/kg/day for succinylsulfathiazole to achieve equivalent intestinal antisepsis) [2] provides a quantitative basis for tablet/capsule size optimization and cost-effective API loading. The compound serves as a case study in designing oral formulations for localized gastrointestinal action with minimal systemic absorption.

Historical Reference Compound for Intestinal Antisepsis Research and Surgical Prophylaxis Protocol Development

Phthalylsulfathiazole remains a benchmark reference compound in the historical development of intestinal antisepsis and colorectal surgical prophylaxis. The documented clinical outcome of <3% abdominal wall wound infection rate with neomycin–phthalylsulfathiazole bowel preparation in elective colon surgery [1] establishes a quantitative comparator for evaluating contemporary bowel preparation regimens. Researchers investigating the evolution of surgical infection prevention, the pharmacology of intestinally-targeted sulfonamides, or the development of modern colorectal surgery protocols utilize phthalylsulfathiazole as a historically validated positive control. Its well-characterized mechanism—N⁴-acylation preventing systemic absorption while permitting luminal hydrolysis to active sulfathiazole—provides a reference framework for designing novel intestinally-targeted antimicrobial agents [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phthalylsulfathiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.